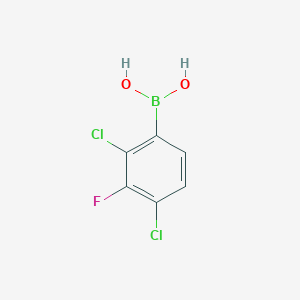
2,4-Dichloro-3-fluorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-3-fluorophenylboronic acid can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include mild temperatures and the use of environmentally benign reagents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
化学反应分析
Types of Reactions
2,4-Dichloro-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the compound into different boronic acid derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while substitution reactions can produce various functionalized boronic acids .
科学研究应用
2,4-Dichloro-3-fluorophenylboronic acid has a wide range of scientific research applications, including:
作用机制
The mechanism by which 2,4-Dichloro-3-fluorophenylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound acts as a nucleophile, transferring its boron atom to the palladium catalyst, facilitating the formation of carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and other applications .
相似化合物的比较
Similar Compounds
Similar compounds to 2,4-Dichloro-3-fluorophenylboronic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications and research areas .
生物活性
2,4-Dichloro-3-fluorophenylboronic acid is an organoboron compound notable for its potential biological activities, particularly as an enzyme inhibitor. Its unique chemical structure, characterized by a boronic acid functional group attached to a phenyl ring with chlorine and fluorine substituents, allows it to interact with various biological macromolecules. This article reviews the compound's biological activity, including its mechanisms of action, interactions with enzymes, and potential therapeutic applications.
- Molecular Formula : C7H5Cl2BF
- Molecular Weight : 195.88 g/mol
- Structure : The compound features a boron atom bonded to a hydroxyl group and an aromatic ring substituted with two chlorine atoms and one fluorine atom, which contributes to its reactivity and biological interactions.
This compound primarily acts as an inhibitor of serine proteases and other enzymes that utilize serine residues in their active sites. The mechanism of action is not fully elucidated; however, it is believed to involve the formation of reversible covalent bonds with the active site serine, thereby inhibiting enzyme activity. This property is common among boronic acids due to their ability to form stable complexes with diols and other nucleophiles.
Table 1: Comparison of Biological Activity Among Boronic Acids
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity:
Case Studies
A few notable studies highlight the biological activity of related boronic acids:
- Study on Antimicrobial Activity : A study evaluating the antimicrobial properties of various phenylboronic acids found that modifications in the substituents significantly affected their efficacy against pathogens like Candida albicans and Aspergillus niger. Although specific data on this compound was not provided, it suggests a promising avenue for further research into its antimicrobial properties .
- Enzyme Interaction Studies : Research has shown that boronic acids can bind effectively to enzyme active sites, leading to inhibition. For instance, docking studies indicated strong binding affinities for certain bacterial ribosomal proteins when tested with similar compounds .
Safety and Toxicology
While specific safety data on this compound is limited, general safety considerations for boronic acids include potential irritancy upon contact or inhalation. Further toxicological studies are necessary to establish safe handling practices for this compound in laboratory and clinical settings.
属性
IUPAC Name |
(2,4-dichloro-3-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVWUAXQQRBFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














